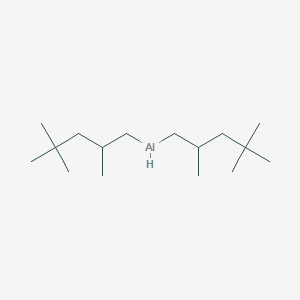
Undec-7-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-7-enol, also known as 7-Undecen-1-ol, is an organic compound with the molecular formula C11H22O. It is a long-chain unsaturated alcohol characterized by the presence of a double bond at the seventh carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undec-7-enol can be synthesized through several methods. One common approach involves the reduction of undec-7-enal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol with high selectivity .
Another method involves the hydroboration-oxidation of undec-7-ene. In this process, undec-7-ene is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of undec-7-ene. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion of the alkene to the corresponding alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
Undec-7-enol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Undec-7-enal, undec-7-enoic acid
Reduction: Undecane
Substitution: Halogenated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Undec-7-enol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of undec-7-enol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the double bond allows for specific interactions with enzymes that catalyze the addition or removal of functional groups .
In industrial applications, this compound’s amphiphilic nature makes it effective in reducing surface tension, which is beneficial in the formulation of surfactants and emulsifiers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undec-7-enal: An aldehyde with a similar structure but different functional group.
Undec-7-enoic acid: A carboxylic acid derivative of undec-7-enol.
Undecane: A fully saturated hydrocarbon without the double bond.
Uniqueness
This compound’s uniqueness lies in its unsaturated alcohol structure, which imparts distinct reactivity compared to its saturated and aldehyde counterparts. The presence of the double bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
95008-95-0 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(E)-undec-7-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,12H,2-3,6-11H2,1H3/b5-4+ |
InChI-Schlüssel |
HSSDVVQQUVHRTR-SNAWJCMRSA-N |
Isomerische SMILES |
CCC/C=C/CCCCCCO |
Kanonische SMILES |
CCCC=CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


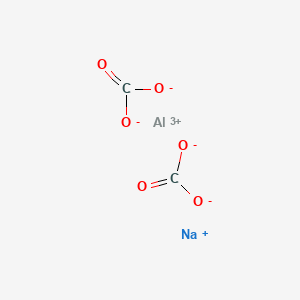
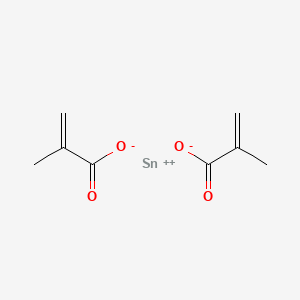
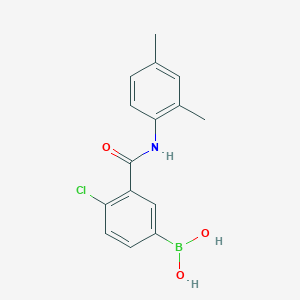
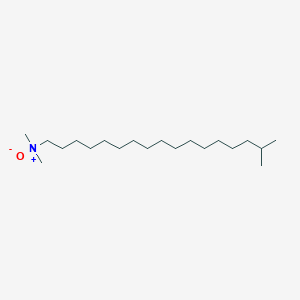
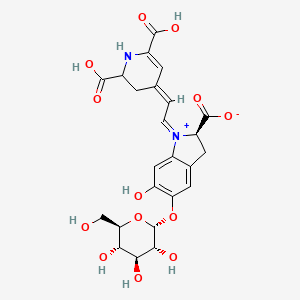

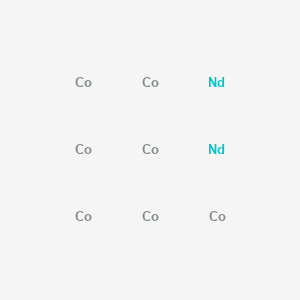

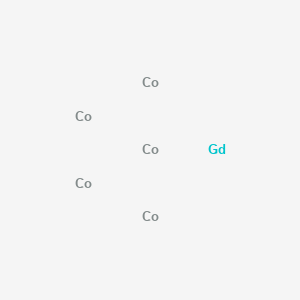
![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
